molecular formula C6H6N6 B1397802 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine CAS No. 1221974-59-9

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Katalognummer: B1397802
CAS-Nummer: 1221974-59-9
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: SNRRNNMZKXYZQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine is a chemical compound featuring a pyrimidine core substituted with an amine group and a 1,2,4-triazole ring. This structure is of significant interest in medicinal chemistry and antibacterial research. Compounds containing the 1,2,4-triazole moiety linked to a pyrimidine ring are recognized as valuable scaffolds in drug discovery . Specifically, such heterocyclic hybrids have demonstrated promising activity against a panel of bacterial pathogens, including those within the ESKAPE group, highlighting their potential for developing new antibacterial agents . The mechanism of action for related compounds often involves bioreductive processes or enzyme inhibition. For instance, some nitro-containing triazole-pyrimidine derivatives are known to be redox-active, and their antibacterial activity is linked to their reduction potential, which can disrupt essential bacterial functions . While the specific profile of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine requires further investigation, its core structure provides a versatile platform for probing biological targets and synthesizing novel derivatives for pharmacological evaluation. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRNNMZKXYZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Enzyme Inhibition Profile of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

[1]

Executive Summary

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a privileged heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD).[1] Structurally functioning as an adenine mimic , this molecule targets the ATP-binding cleft of various enzymes, most notably protein kinases (Ser/Thr and Tyr families) and adenosine receptors (A2A/A1).

Unlike fully elaborated drug candidates with nanomolar potency, this compound typically exhibits micromolar affinity in its fragment form. Its value lies in its high Ligand Efficiency (LE) and specific binding geometry, where the aminopyrimidine core anchors to the kinase hinge region while the triazole moiety extends into the solvent-accessible front pocket or the gatekeeper region, offering vectors for chemical optimization.

Chemical Identity & Physicochemical Profile

This molecule combines a pyrimidine ring with an exocyclic amine (donor) and a 1,2,4-triazole ring (acceptor/donor), creating a dense hydrogen-bond network potential.[1]

PropertyValueRelevance to Inhibition
CAS Number 1221974-59-9Unique Identifier
Molecular Weight 162.15 g/mol Ideal for FBDD (Rule of 3 compliant)
H-Bond Donors 1 (Exocyclic -NH2)Critical for Hinge Binding (e.g., to backbone Carbonyl)
H-Bond Acceptors 4 (N-atoms in rings)Critical for Hinge Binding (e.g., to backbone Amide NH)
TPSA ~80 ŲIndicates good membrane permeability potential
LogP ~0.5 - 1.0High water solubility; favorable for cytosolic targets

Enzyme Target Analysis & Mechanism of Action

Primary Mechanism: ATP-Competitive Inhibition

The molecule acts as a Type I Kinase Inhibitor .[1] It functions by competing directly with Adenosine Triphosphate (ATP) for the catalytic binding site located between the N- and C-lobes of the kinase domain.[1]

  • Binding Mode: The 4-amino-pyrimidine motif forms a bidentate hydrogen bond with the kinase hinge region .[1]

    • Interaction A: The exocyclic amino group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

    • Interaction B: The pyrimidine ring nitrogen (N1 or N3) acts as a hydrogen bond acceptor from the backbone amide NH of the hinge residue (e.g., Leu83 in CDK2).

  • Triazole Role: The 1,2,4-triazole substituent at the 6-position typically points towards the solvent front or interacts with the "gatekeeper" residue, influencing selectivity based on the steric bulk of the gatekeeper (e.g., Threonine vs. Methionine).

Target Classes

While the fragment binds promiscuously across the kinome, elaborated derivatives show selectivity for:

  • Tyrosine Kinases (TKs): specifically JAK (Janus Kinase) and EGFR families. The scaffold mimics the adenine ring of ATP, blocking autophosphorylation.

  • Serine/Threonine Kinases: CDKs (Cyclin-Dependent Kinases) and Aurora Kinases .[1]

  • Adenosine Receptors (GPCRs): The structure is highly homologous to the core of A2A antagonists (e.g., ZM241385 derivatives), where the triazole-pyrimidine core stabilizes the receptor in an inactive conformation.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the kinase signaling cascade.

KinaseInhibitionATPATP (Cellular)Kinase_ActiveActive Kinase(Open Cleft)ATP->Kinase_ActiveKon (Natural)Inhibitor6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amineInhibitor->Kinase_ActiveKon (Competitive)Complex_ATPKinase-ATP Complex(Catalytic State)Kinase_Active->Complex_ATPBindingComplex_InhibitorKinase-Inhibitor Complex(Inactive State)Kinase_Active->Complex_InhibitorBinding (Hinge Region)Phospho_SubstratePhosphorylated Substrate(Signal Propagation)Complex_ATP->Phospho_SubstrateTrans-phosphorylation+ SubstrateNo_SignalSignaling Blocked(Therapeutic Effect)Complex_Inhibitor->No_SignalSteric BlockadeSubstrateProtein Substrate

Caption: Competitive binding dynamic between ATP and the Inhibitor at the kinase active site.

Experimental Characterization Protocols

To validate the inhibition profile of this molecule, the following protocols are standard. These assays must be run in dose-response mode to determine IC50 values.

In Vitro Kinase Assay (ADP-Glo™ Method)

This assay quantifies the ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Compound Dilution: Dissolve 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine in 100% DMSO to 10 mM. Perform 3-fold serial dilutions.

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor (at 2.5x final conc) to 384-well white plate.[1]

    • Add 2 µL of Kinase Enzyme (e.g., EGFR, 1-5 ng/well). Incubate 10 min at RT (allows inhibitor to bind hinge).

    • Add 1 µL of ATP/Substrate mix (ATP at Km concentration for the specific kinase).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Surface Plasmon Resonance (SPR) Binding Kinetics

Validates direct binding to the target protein, distinguishing true inhibition from aggregation artifacts.

Protocol:

  • Immobilization: Immobilize biotinylated Kinase domain onto a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor (0.1 µM – 100 µM) over the surface at 30 µL/min.

  • Dissociation: Switch to running buffer and monitor dissociation for 120s.

  • Data Fit: Use a 1:1 Langmuir binding model to extract

    
    , 
    
    
    , and
    
    
    .
    • Expected Result: Fast on/off rates typical of low-molecular-weight fragments.[1]

Structural Activity Relationship (SAR) & Optimization

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine core serves as a template.[1] Modifications at specific positions yield dramatic potency shifts.

PositionModificationEffect on Profile
4-Amine AlkylationUsually abolishes activity (Loss of H-bond donor to hinge).[1]
5-Position Halogenation (F, Cl)Increases lipophilicity; fills hydrophobic pocket; improves potency.[1]
Triazole Ring Substitution (e.g., Methyl)Can induce selectivity by targeting the "Gatekeeper" residue.
N1 of Pyrimidine AlkylationUsed to attach solubilizing groups (e.g., morpholine) extending to solvent.
Binding Mode Visualization

BindingModeBackbone_COHinge C=O(Glu/Val)Backbone_NHHinge N-H(Leu/Ala)Inhibitor_N1Pyrimidine N1(Acceptor)Backbone_NH->Inhibitor_N1H-Bond (2.9Å)Inhibitor_NH24-NH2(Donor)Inhibitor_NH2->Backbone_COH-Bond (2.8Å)Inhibitor_NH2->Inhibitor_N1Pyrimidine CoreTriazoleTriazole Ring(Solvent/Gatekeeper)Inhibitor_N1->TriazoleC-N Bond

Caption: Schematic of the bidentate hydrogen bonding network between the inhibitor core and the kinase hinge region.

References

  • National Institutes of Health (NIH). (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link][1]

  • PubChem. (2025).[2] Compound Summary: N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-5-nitro-6-(4-(pyridin-2-ylthio)piperidin-1-yl)pyrimidin-4-amine.[1][2] Retrieved from [Link][1]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link][1]

characterization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine. This molecule integrates two pharmacologically significant scaffolds: a pyrimidine ring and a 1,2,4-triazole moiety, suggesting a high potential for biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the key physicochemical properties, a proposed synthetic route, and detailed protocols for analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explores the potential biological activities and mechanisms of action based on the established pharmacology of its constituent chemical motifs, providing insights into its prospective applications in modern drug discovery.

Introduction: The Convergence of Two Pharmacologically Privileged Scaffolds

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. A prominent strategy in this endeavor is the synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a prime example of such a design.

The 1,2,4-triazole ring is a ubiquitous feature in a multitude of clinically approved drugs, demonstrating a wide array of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] Its ability to engage in hydrogen bonding and its rigid planar structure contribute to its high affinity for various biological receptors.[1] Similarly, the pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents, including anticancer and antibacterial drugs.[3] The strategic fusion of these two pharmacophores in 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine presents a compelling case for its investigation as a potential lead compound in drug discovery programs.

This guide serves as a foundational resource for the scientific community, offering a detailed roadmap for the synthesis and comprehensive characterization of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine-
CAS Number 1221974-59-9[4][5]
Molecular Formula C₆H₆N₆[5]
Molecular Weight 162.15 g/mol [5]
Predicted LogP -0.5ChemDraw Prediction
Predicted Solubility Soluble in DMSO and methanolBased on similar structures
Predicted Melting Point >200 °C (with decomposition)Based on similar structures

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 4-amino-6-chloropyrimidine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 1H-1,2,4-triazole reagent2->reaction base Potassium Carbonate (K₂CO₃) base->reaction solvent Dimethylformamide (DMF) solvent->reaction workup Aqueous Work-up reaction->workup purification Recrystallization or Column Chromatography workup->purification product 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine purification->product

Caption: Proposed synthetic workflow for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine.

Detailed Experimental Protocol

Objective: To synthesize 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine via nucleophilic aromatic substitution.

Materials:

  • 4-amino-6-chloropyrimidine

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a stirred solution of 4-amino-6-chloropyrimidine (1.0 eq) in anhydrous DMF, add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the 1H-1,2,4-triazole, thereby activating it as a nucleophile.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for nucleophilic aromatic substitution on an electron-rich pyrimidine ring.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC Analysis start->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment (>95%) hplc->purity_assessment final_product Characterized Compound structure_confirmation->final_product purity_assessment->final_product Antifungal_Mechanism compound 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine inhibition Inhibition compound->inhibition cyp51 Lanosterol 14α-demethylase (CYP51) cyp51->inhibition ergosterol_synthesis Ergosterol Biosynthesis inhibition->ergosterol_synthesis Blocks lanosterol Lanosterol lanosterol->ergosterol_synthesis ergosterol Ergosterol ergosterol_synthesis->ergosterol disruption Disruption ergosterol_synthesis->disruption Leads to cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cell_membrane->disruption Loss of cell_lysis Fungal Cell Lysis disruption->cell_lysis

Sources

Methodological & Application

Application Notes and Protocols for Structure-Activity Relationship Studies of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide array of therapeutic potential.[1][2] This versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of triazolopyrimidines is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the principles and methodologies for conducting SAR studies on triazolopyrimidine derivatives. It includes detailed protocols for the synthesis of a representative analog, its characterization, and evaluation in a relevant biological assay, supplemented with practical insights and data interpretation strategies.

Introduction: The Significance of the Triazolopyrimidine Scaffold

Triazolopyrimidines are fused heterocyclic compounds containing a pyrimidine ring fused to a triazole ring. There are several isomeric forms, with the[1][3]triazolo[1,5-a]pyrimidine being one of the most extensively studied.[1] This scaffold is of significant interest in drug discovery due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets. Molecules incorporating the triazolopyrimidine core have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1] They have also been investigated as inhibitors of various enzymes, such as kinases, phosphodiesterases, and as antagonists for adenosine receptors.[4][5][6]

The development of potent and selective therapeutic agents based on the triazolopyrimidine scaffold relies heavily on a thorough understanding of its SAR. SAR studies explore how systematic changes in the chemical structure of a molecule affect its biological activity.[7] By identifying the key structural features responsible for a desired biological effect, medicinal chemists can rationally design new compounds with improved therapeutic properties.[7]

Core Principles of Structure-Activity Relationship (SAR) Studies

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure.[7] By modifying the structure, one can alter its physicochemical properties, such as size, shape, lipophilicity, and electronic distribution, which in turn influences its interaction with the biological target.

Key aspects of SAR exploration include:

  • Identification of the Pharmacophore: The essential structural features and their spatial arrangement required for biological activity.

  • Role of Substituents: Evaluating the impact of different functional groups at various positions on the scaffold. This includes considering their steric, electronic, and lipophilic contributions.

  • Bioisosteric Replacements: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired property without significantly altering the chemical structure.

  • Quantitative Structure-Activity Relationships (QSAR): The development of mathematical models that correlate the chemical structure of compounds with their biological activity.[8]

Visualizing the Triazolopyrimidine Scaffold and SAR Workflow

To effectively conduct SAR studies, a clear understanding of the core structure and a systematic workflow are essential.

Caption: General structure of the[1][3]triazolo[1,5-a]pyrimidine scaffold with potential modification sites (R1, R2, R3).

SAR_Workflow Start Define Biological Target & Initial Hit Synthesis Synthesize Analog Library (Vary R1, R2, R3) Start->Synthesis Design Analogs Bioassay In Vitro Biological Screening (e.g., Enzyme Inhibition, Cell Viability) Synthesis->Bioassay Test Compounds Data_Analysis Analyze SAR Data (Identify Trends) Bioassay->Data_Analysis Generate Data Data_Analysis->Synthesis Iterative Design Optimization Lead Optimization (Improve Potency, Selectivity, ADME) Data_Analysis->Optimization Identify Leads In_Vivo In Vivo Studies Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: A typical iterative workflow for conducting SAR studies in drug discovery.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative triazolopyrimidine analog and its subsequent biological evaluation.

Synthesis of a 5,7-Disubstituted-[1][2][4]triazolo[1,5-a]pyrimidine Derivative

This protocol describes a common method for synthesizing the triazolopyrimidine core via the condensation of a 3-amino-1,2,4-triazole with a β-ketoester.

Objective: To synthesize 5-methyl-7-phenyl-[1][3]triazolo[1,5-a]pyrimidine.

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl benzoylacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (10 mmol) and ethyl benzoylacetate (10 mmol) in glacial acetic acid (20 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water to remove any residual acetic acid.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro Biological Evaluation: Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized triazolopyrimidine derivative against a specific protein kinase. Many triazolopyrimidines have been identified as kinase inhibitors.[4][9]

Objective: To determine the IC₅₀ value of the synthesized compound against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized triazolopyrimidine compound

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microplate

  • Microplate reader capable of detecting luminescence or fluorescence

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized triazolopyrimidine in DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Synthesized compound at various concentrations (or DMSO for the control)

    • Kinase enzyme

    • Substrate peptide

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

A systematic presentation of SAR data is crucial for identifying trends and guiding the next round of synthesis. An SAR table is a common and effective way to organize this information.[3]

Table 1: Hypothetical SAR Data for Triazolopyrimidine Derivatives as Kinase Inhibitors

CompoundR1R2IC₅₀ (nM)
1a -H-Phenyl500
1b -CH₃-Phenyl250
1c -Cl-Phenyl100
1d -H4-Fluorophenyl300
1e -Cl4-Fluorophenyl50
1f -Cl4-Methoxyphenyl200
1g -Cl2-Pyridyl75

Interpretation of Hypothetical Data:

  • Effect of R1: Comparing compounds 1a , 1b , and 1c , we can infer that substitution at the R1 position is favorable for activity. A small electron-withdrawing group like chlorine (1c ) provides a significant increase in potency compared to hydrogen (1a ) or a small alkyl group (1b ).

  • Effect of R2: The nature of the aryl group at R2 also plays a critical role. The introduction of a fluorine atom at the 4-position of the phenyl ring (1d vs. 1a ) improves activity. This effect is synergistic with the chlorine at R1 (1e ). However, an electron-donating group like methoxy (1f ) is detrimental to activity compared to the fluoro-substituted analog (1e ). Replacing the phenyl ring with a bioisosteric pyridyl ring (1g ) maintains good activity.

Advanced SAR Methodologies

Beyond the initial screening, computational methods can provide deeper insights and accelerate the drug discovery process.[8]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. It can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the physicochemical properties of compounds with their biological activities.[8] These models can then be used to predict the activity of virtual compounds before their synthesis.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK P_RTK P-RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->P_RTK Inhibits Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: A simplified signaling pathway illustrating the mechanism of action of a triazolopyrimidine as a Receptor Tyrosine Kinase (RTK) inhibitor.

Conclusion

The triazolopyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. A systematic and iterative approach to SAR studies, combining chemical synthesis, biological evaluation, and computational modeling, is essential for unlocking the full therapeutic potential of this versatile heterocyclic system. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively explore the SAR of triazolopyrimidines and accelerate the discovery of new drug candidates.

References

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ejournal.upi.edu. Retrieved from [Link]

  • (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed. Retrieved from [Link]

  • (n.d.). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. PubMed Central. Retrieved from [Link]

  • (2025). SAR: Structure Activity Relationships. CDD Vault. Retrieved from [Link]

  • (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. PubMed. Retrieved from [Link]

  • (2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Retrieved from [Link]

  • (n.d.). Structure–activity relationship. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis of triazolopyrimidine derivatives, in two steps. ResearchGate. Retrieved from [Link]

  • (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. Retrieved from [Link]

  • (n.d.). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Retrieved from [Link]

  • (2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters - ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. Retrieved from [Link]

  • (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. PubMed. Retrieved from [Link]

  • (n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and SAR of[1][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. PMC - PubMed Central. Retrieved from [Link]

  • (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. ejournal.upi.edu. Retrieved from [Link]

  • (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]

  • (n.d.). Chemical structure of triazolopyrimidine derivatives as PDE4BIs (53, 54). ResearchGate. Retrieved from [Link]

  • (2022). Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. ACS Publications. Retrieved from [Link]

  • (2016). On Exploring Structure Activity Relationships. PMC - NIH. Retrieved from [Link]

  • (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

  • (n.d.). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]

  • (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology. Retrieved from [Link]

Sources

measuring the IC50 of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Measurement of IC50 for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Analogs via TR-FRET Kinase Assays

Abstract

This guide details the protocol for determining the half-maximal inhibitory concentration (


) of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine derivatives. Given the structural homology of the pyrimidin-4-amine core to the adenine moiety of ATP, these analogs function primarily as ATP-competitive kinase inhibitors. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a ratiometric method superior to standard fluorescence intensity for minimizing compound interference—a critical factor when testing nitrogen-rich heterocycles like triazoles.

Introduction & Mechanistic Rationale

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, often designed to target the ATP-binding pocket of serine/threonine kinases (e.g., PLK4, JAK family).

  • The Hinge Binder: The pyrimidin-4-amine moiety typically forms hydrogen bonds with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

  • The Triazole Effector: The 1,2,4-triazole substituent often extends into the solvent-exposed region or interacts with the gatekeeper residue, modulating selectivity and solubility.

Why TR-FRET? Standard fluorescence intensity assays are susceptible to "inner filter effects" where the test compound absorbs excitation or emission light. Triazole-pyrimidine analogs can exhibit autofluorescence. TR-FRET employs a long-lifetime Lanthanide donor (Europium), allowing measurement after short-lived compound fluorescence has decayed, ensuring data integrity.

Experimental Design Strategy

Assay Principle (Competition Binding)

Instead of measuring substrate phosphorylation (activity assay), we utilize a Binding Assay to measure thermodynamic affinity (


 or 

). This eliminates variability caused by ATP concentration differences.
  • Tracer: A fluorescently labeled ATP-competitive small molecule (Alexa Fluor™ 647 conjugate).

  • Antibody: A Europium (Eu)-labeled antibody that specifically binds the kinase of interest (e.g., anti-GST-Eu for GST-tagged kinases).

  • Signal: When the tracer binds the kinase, the Eu-antibody and Tracer are in proximity, allowing FRET. The inhibitor displaces the tracer, reducing the FRET signal.

Visualizing the Assay Logic

TR_FRET_Mechanism Kinase Kinase Target (GST-Tagged) FRET_High High FRET Signal (Low Inhibition) Kinase->FRET_High Complex Intact Ab Eu-Labeled Antibody (Donor) Ab->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor) Tracer->Kinase Binds ATP Pocket FRET_Low Low FRET Signal (High Inhibition) Tracer->FRET_Low Free in Solution (Distance > 10nm) Inhibitor Triazole-Pyrimidine Analog Inhibitor->Kinase Competes for Pocket Inhibitor->Tracer Displaces

Figure 1: Mechanism of the TR-FRET Competition Binding Assay. The inhibitor displaces the tracer, breaking the energy transfer pathway.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Physiological stability.
Eu-Antibody LanthaScreen™ Eu-anti-GST (2 nM final)FRET Donor.
Kinase Tracer Tracer 222 or 178 (Optimized via

curve)
FRET Acceptor.
Test Compounds 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs10 mM stock in 100% DMSO.
Plate 384-well Low Volume White Round Bottom (Corning 4513)Minimizes reagent usage & background.
Compound Preparation (Acoustic or Manual)

Precision is paramount. DMSO concentration must remain constant across the plate (typically 1%).

  • Stock Prep: Dissolve analogs to 10 mM in anhydrous DMSO. Vortex for 1 minute to ensure triazole solubility.

  • Serial Dilution (16-point):

    • Prepare a 3-fold serial dilution series in 100% DMSO.

    • Top Concentration: 1 mM (Final assay conc: 10 µM).

    • Low Concentration: ~0.07 nM.

  • Intermediate Dilution: Dilute the DMSO series 1:100 into Kinase Buffer A to create a "4x" working solution (4% DMSO).

Assay Workflow

Assay_Workflow Step1 1. Dispense 5 µL Test Compound (4x conc in Buffer) Step2 2. Dispense 5 µL Kinase/Antibody Mix (2x conc) Step1->Step2 Step3 3. Dispense 5 µL Tracer Solution (4x conc) Step2->Step3 Step4 4. Centrifuge Plate (1000 x g, 1 min) Step3->Step4 Step5 5. Incubate (60 min @ Room Temp, Dark) Step4->Step5 Step6 6. Read Plate (TR-FRET Mode) Step5->Step6

Figure 2: Step-by-step liquid handling workflow for a 20 µL final reaction volume.

Critical Step: Add the Kinase/Antibody mix before the Tracer. This allows the inhibitor to interact with the kinase binding site prior to competition with the high-affinity tracer, preventing kinetic lag artifacts.

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable. Calculate the Emission Ratio (ER) for each well:



Curve Fitting

Plot log[Inhibitor] (x-axis) vs. Emission Ratio (y-axis). Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:



  • Top: Signal of DMSO control (0% inhibition).

  • Bottom: Signal of positive control (e.g., Staurosporine, 100% inhibition).

  • Hill Slope: Should be near -1.0. A slope < -1.5 suggests aggregation or non-specific binding (common with hydrophobic triazole tails).

Quality Control (Z-Prime)

A robust assay must have a Z' factor > 0.5.



  • 
    : Standard deviation.
    
  • 
    : Mean signal.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Tracer concentration too high.Run a Tracer Titration. Use tracer at

value, not higher.
Steep Hill Slope (>2) Compound aggregation.Add 0.01% Triton X-100 to buffer; ensure DMSO < 2%.
Inconsistent Replicates Triazole precipitation.Verify solubility of the specific analog using nephelometry.
High Background Eu-Ab non-specific binding.Optimize antibody concentration; check kinase purity.

References

  • National Institutes of Health (NIH). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. PubMed Central. Available at: [Link]

  • MDPI. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation. (Discusses Triazole linker chemistry and IC50 methodology). Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (Protocol reference for aminopyrimidine kinase assays). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Triazole Formation Optimization (CuAAC & RuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-OPT-2024[1]

Welcome to the Click Chemistry Optimization Hub. You are likely here because your triazole formation is sluggish, yielding byproducts, or failing to meet regioselectivity standards.[1] This guide moves beyond basic textbook definitions to address the causality of reaction failure and the mechanics of optimization.

Part 1: The Standard – Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

Target: 1,4-Disubstituted 1,2,3-Triazoles Mechanism: Stepwise copper-acetylide formation (Not a concerted concerted pericyclic reaction).[1]

The Reaction is Stalled or Sluggish

Symptom: The reaction mixture turns green or blue and conversion halts. Diagnosis: Catalyst Death via Oxidation. The active species is Cu(I) (yellow/colorless).[2] If the solution turns green/blue, Cu(I) has oxidized to Cu(II), which is inactive for the cycloaddition cycle.[1] This is the most common failure mode.

Troubleshooting Protocol:

  • Check the Reductant: Are you using Sodium Ascorbate?

    • Why: Ascorbate reduces Cu(II) (from CuSO₄) to Cu(I) in situ and keeps it reduced.

    • Fix: Add an additional 0.5–1.0 equivalent of Sodium Ascorbate. If the yellow color returns, the reaction will restart.

  • Oxygen Exclusion:

    • Why: Dissolved O₂ rapidly oxidizes Cu(I) to Cu(II) and generates Reactive Oxygen Species (ROS) that degrade biomolecules.

    • Fix: Degas solvents (sparge with Argon/N₂ for 15 mins) before adding the copper source.

  • Ligand Selection (The Critical Variable):

    • Insight: Ligand-free conditions only work well in fast, robust reactions.[1] For difficult substrates, a ligand is non-negotiable.[1]

Ligand Decision Matrix:

ConditionRecommended LigandWhy?
Organic Solvents (DMSO/DMF) TBTA Poor water solubility; protects Cu(I) from oxidation in organic media.
Aqueous/Bioconjugation THPTA Water-soluble; blocks ROS generation; protects proteins/DNA.
Low Concentration (<10 µM) BTTAA Higher affinity for Cu(I) than THPTA; prevents Cu stripping by dilute biomolecules.
Solubility & Solvent Effects

Question: "My reagents are hydrophobic. Can I just run this in DCM?" Answer: You can, but you lose the "Water Acceleration Effect."[1]

The Science: CuAAC rates are significantly faster in water due to the hydrophobic effect, which forces the organic reactants into the catalytic pocket.

  • Recommendation: Use a biphasic or miscible system like tBuOH:Water (1:1) .

    • tBuOH solubilizes the organic azide/alkyne.

    • Water solubilizes the CuSO₄/Ascorbate and provides the rate acceleration.

  • Alternative: If strictly anhydrous conditions are required (rare for CuAAC), use DMSO with a Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) and TBTA, but strictly exclude oxygen.[1]

Part 2: The Alternative – Ru(II)-Catalyzed Cycloaddition (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles Mechanism: Oxidative coupling via a Ruthenacycle.[1][3][4]

Regioselectivity Issues

Symptom: Getting a mixture of 1,4 and 1,5 isomers or poor yield. Diagnosis: Steric failure or improper catalyst choice.[1]

Troubleshooting Protocol:

  • Catalyst Choice:

    • Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl complex) is the gold standard.

    • Why: The bulky Cp* ligand sterically directs the azide attack to the terminal carbon, forcing the 1,5-regiochemistry.[1] Simple CpRu complexes are less selective.[1]

  • Substrate Constraint:

    • Unlike CuAAC, RuAAC works on Internal Alkynes .[1][3][4]

    • Warning: Terminal alkynes can sometimes dimerize or polymerize under Ru catalysis if the concentration is too high.

  • Atmosphere:

    • RuAAC is not as air-tolerant as CuAAC. It generally requires an inert atmosphere (N₂/Ar) and anhydrous solvents (Dioxane, Toluene, THF).[1]

Part 3: Visualizing the Workflow

The following diagrams illustrate the mechanistic failure points and the decision logic for optimization.

Diagram 1: The CuAAC Catalytic Cycle & Failure Modes

Caption: The Cu(I) cycle (blue path) drives the reaction. Oxygen (red path) acts as a "cycle killer," oxidizing the catalyst to the inactive Cu(II) state.

CuAAC_Cycle cluster_cycle Active Catalytic Cycle Cu1 Active Cu(I) Species Acetylide Cu(I)-Acetylide Cu1->Acetylide + Alkyne Cu2 Inactive Cu(II) Species (Green/Blue Color) Cu1->Cu2 Oxidation Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Product 1,4-Triazole + Cu(I) Metallacycle->Product Ring Closure Product->Cu1 Regeneration Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Rescues Catalyst) Ascorbate->Cu2 Added Oxygen Dissolved O2 (Cycle Killer) Oxygen->Cu1 Attacks

Diagram 2: Optimization Decision Tree

Caption: Logic flow for selecting the correct ligand and solvent system based on substrate type.

Optimization_Tree Start Start: Reaction Type? CuAAC CuAAC (1,4-Isomer) Start->CuAAC RuAAC RuAAC (1,5-Isomer) Start->RuAAC Solubility Substrate Solubility? CuAAC->Solubility Bio Bioconjugation (Protein/DNA) Solubility->Bio Aqueous Required SmallMol Small Molecule Synthesis Solubility->SmallMol Organic Soluble Sol_Bio Use THPTA or BTTAA Solvent: Buffer/Water Bio->Sol_Bio Sol_Org Use TBTA Solvent: DMSO or tBuOH/H2O SmallMol->Sol_Org RuCond Requires: Cp*RuCl(PPh3)2 Anhydrous Dioxane/THF Inert Gas RuAAC->RuCond

Part 4: Downstream Processing (Copper Removal)

For pharmaceutical applications, residual copper is a critical impurity.[1] Simple extraction is often insufficient.[1]

Protocol: Chelation Wash

  • Dilute: Dilute the reaction mixture with DCM or Ethyl Acetate.

  • Chelate: Wash the organic layer with 0.1 M EDTA (pH 7) or 10% Ammonium Hydroxide .

    • Indicator: The aqueous layer will turn blue (Cu-EDTA or Cu-Amine complex).

  • Repeat: Repeat the wash until the aqueous layer remains colorless.

  • Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol: Solid Phase Extraction (For sensitive samples)

  • Add Cuprisorb™ or a thiol-functionalized silica scavenger to the reaction mixture.

  • Stir for 30 minutes.

  • Filter the resin. This avoids liquid-liquid extraction steps that might precipitate proteins.[1]

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][5] Organic Letters. (Introduction of TBTA). Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie. (Introduction of THPTA). Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society. (RuAAC Discovery).[4] Link

Sources

Technical Support Center: Optimization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: TOX-RED-001 Subject: Reducing Cytotoxicity & Improving Metabolic Stability of Triazolyl-Pyrimidine Derivatives

Executive Summary

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for adenosine receptor antagonists (A2A), kinase inhibitors (e.g., CDK, Src/Abl), and epigenetic modulators (LSD1). However, researchers often encounter a "cytotoxicity cliff" during lead optimization. This toxicity usually stems from three distinct sources:

  • Off-Target Kinase Inhibition: Promiscuous binding due to the planar nature of the pyrimidine-amine hinge binder.

  • Metabolic Activation: Oxidation of the pyrimidine C5 position or the triazole ring leading to reactive quinone-imine intermediates.

  • Assay Interference: False positives in tetrazolium-based assays (MTT/MTS) due to intrinsic redox activity.

This guide provides a systematic troubleshooting workflow to decouple these factors and engineer safer derivatives.

Structural Optimization (SAR) Guide

The Problem: Metabolic "Soft Spots"

The unsubstituted pyrimidine ring, particularly at the C5 position, is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can generate electrophilic species that covalently bind to cellular proteins, causing hepatotoxicity.

The Solution: Steric & Electronic Blockades

To mitigate this, you must block metabolic hotspots without destroying the binding affinity.

Optimization Workflow Diagram

The following diagram illustrates the decision logic for structural modification to reduce toxicity.

SAR_Optimization Start High Cytotoxicity (HepG2 IC50 < 10 µM) Check_Metabolism Microsomal Stability Assay (t1/2 < 30 min?) Start->Check_Metabolism Metabolic_Issue Metabolic Instability Detected Check_Metabolism->Metabolic_Issue Yes OffTarget_Issue Stable but Toxic (Off-Target Binding) Check_Metabolism->OffTarget_Issue No Strategy_A Strategy A: Block C5 Position Add F, Cl, or CH3 at Pyrimidine C5 Metabolic_Issue->Strategy_A Strategy_B Strategy B: Scaffold Hop Replace Triazole with Oxadiazole or Isoxazole Metabolic_Issue->Strategy_B Strategy_C Strategy C: Solubility Introduce Morpholine/Piperazine to prevent aggregation OffTarget_Issue->Strategy_C Validation Re-test Cytotoxicity (ATP-based Assay) Strategy_A->Validation Strategy_B->Validation Strategy_C->Validation

Caption: Decision tree for structural optimization based on metabolic stability data.

Key SAR Modifications
PositionModificationRationale
Pyrimidine C5 Substitute with -F or -CH3 Blocks CYP-mediated oxidation; Fluorine resists metabolism while maintaining small steric footprint.
Triazole Ring Scaffold Hop to Isoxazole 1,2,4-triazoles can be metabolic liabilities. Replacing with isoxazole (e.g., Compound 13b) has shown ~7-fold improvement in stability [1].[1]
Amine (-NH2) Methylation or CyclizationPrimary amines can be glucuronidated. Cyclizing to a fused system (e.g., purine-like) can improve stability but changes kinase selectivity.
Solubilizing Tail Add Morpholine Poor solubility causes cell membrane disruption (false tox). Adding a morpholine tail improves solubility and reduces non-specific toxicity [2].

Assay Interference Troubleshooting

CRITICAL WARNING: Aminopyrimidine derivatives are known to interfere with MTT and MTS assays. They can inhibit mitochondrial dehydrogenases or directly reduce tetrazolium salts, leading to false viability data (underestimation of toxicity) [3].

Protocol: Validating Cytotoxicity Readouts

Do not rely on a single endpoint. Use this "Orthogonal Assay" approach.

Step 1: The Cell-Free Check

  • Prepare culture media without cells.

  • Add your compound at the highest test concentration (e.g., 50 µM).

  • Add MTT reagent and incubate for 2 hours.

  • Result: If the media turns purple, your compound is chemically reducing MTT. Discard MTT data.

Step 2: The ATP Switch Switch to a luminescence-based ATP assay (e.g., CellTiter-Glo).

  • Why: ATP levels drop rapidly upon cell death and are less susceptible to chemical interference by nitrogen heterocycles.

  • Method:

    • Treat cells for 48h.

    • Add CellTiter-Glo reagent (lyses cells and inhibits ATPases).

    • Measure Luminescence.

Step 3: Visual Confirmation Always perform microscopy before adding reagents.

  • Look for precipitation : Crystals on the cell layer indicate solubility limits, not true toxicity.

  • Look for vacuolization : A sign of lysosomal trapping (common with basic amines).

Metabolic Stability & Reactive Metabolite Trapping[2]

If your compound is toxic in HepG2 cells but not in enzyme assays, it is likely generating a reactive metabolite.

Protocol: GSH Trapping Assay

This experiment determines if your molecule forms reactive electrophiles (e.g., quinone-imines).

Materials:

  • Human Liver Microsomes (HLM)[2]

  • NADPH regenerating system

  • Glutathione (GSH) or Dansyl-GSH (for fluorescence detection)

Procedure:

  • Incubate Compound (10 µM) with HLM (1 mg/mL) and GSH (5 mM) at 37°C for 60 mins.

  • Quench with ice-cold Acetonitrile.

  • Analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Neutral Loss Scan: Look for a mass shift of +307 Da (Compound + GSH).

  • Result: If a GSH adduct is found, your pyrimidine or triazole ring is being oxidized to a reactive species.

  • Fix: Return to Section 2 and apply "Strategy A" (Block C5 position).

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell media at 10 µM. How do I fix this? A: The planar triazolyl-pyrimidine system often stacks (aggregates).

  • Immediate Fix: Formulate in 0.5% DMSO + 1% Solutol HS15.

  • Chem Fix: Disrupt planarity by adding an ortho-substituent on the phenyl ring (if present) or converting the salt form (e.g., Mesylate or HCl salt) to improve dissolution kinetics [4].

Q: Why is my compound toxic to normal fibroblasts (HFF-1) but active in cancer cells? A: This indicates a lack of selectivity, likely due to off-target kinase inhibition (e.g., CDK2 inhibition affects normal cell cycle).

  • Troubleshooting: Run a "Kinase Profiling" panel (ScanMAX or similar) to identify off-targets. If CDK2/9 are hit, reduce the H-bond donor capability of the C4-amine.

Q: Can I replace the 1,2,4-triazole with a 1,2,3-triazole? A: Yes, but be cautious. While 1,2,3-triazoles are accessible via Click chemistry, they often have different dipole moments which can alter the binding orientation in the ATP pocket. 1,2,4-triazoles are generally preferred for hydrogen bonding networks in the hinge region.

References

  • Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. Source: Bioorganic Chemistry (2025).[3] Summary: Demonstrates scaffold hopping from triazole to isoxazole to improve metabolic stability (7-fold increase) and reduce toxicity. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Source: Journal of Medicinal Chemistry (via PMC). Summary: Discusses the addition of solubilizing tails (morpholine/piperazine) to prevent membrane retention and non-specific toxicity. URL:[Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors. Source: Semantics Scholar / Chemotherapy (2004). Summary: details how kinase inhibitors and nitrogen heterocycles interfere with tetrazolium reduction, leading to false data. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PMC (2019). Summary: A fundamental guide on replacing phenyl/heteroaryl rings to block metabolic soft spots. URL:[Link]

Sources

Technical Support Center: Regioselectivity in Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #TP-REGIO-001 Subject: Managing Regioselectivity and Isomer Differentiation in [1,2,4]Triazolo[1,5-a]pyrimidine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

In the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines—a scaffold critical for anticancer and antiviral drug discovery—regioselectivity is the primary failure mode. The condensation of 3-amino-1,2,4-triazole with unsymmetrical 1,3-electrophiles (e.g.,


-keto esters, alkynones) creates a competition between two nucleophilic nitrogens on the triazole ring: the ring nitrogen (N-2 ) and the exocyclic amine (N-NH2 ).
  • Target Isomer ([1,5-a]): Thermodynamically stable.[1][2] Formed via attack of the ring nitrogen (N-2) on the most electrophilic center.

  • Kinetic Isomer ([4,3-a]): Often formed faster but less stable. Formed via attack of the ring nitrogen (N-4) or alternative cyclization pathways.

Critical Insight: The [4,3-a] isomer can often be converted to the desired [1,5-a] isomer via the Dimroth Rearrangement . Understanding this mechanism is the key to rescuing "failed" batches.

Troubleshooting Workflow

Symptom A: "I isolated the wrong isomer (or a mixture)."

Diagnosis: The reaction was likely kinetically controlled or stopped before thermodynamic equilibrium was reached. Solution: Force the Dimroth Rearrangement .

The Dimroth Rearrangement Protocol: If you have isolated the [4,3-a] isomer (or a mixture), you do not need to discard it. You can isomerize it to the [1,5-a] form.

  • Acidic Method (Standard): Reflux the material in Glacial Acetic Acid (AcOH) for 2–4 hours. The acidic medium protonates the pyrimidine ring, facilitating ring opening and re-closure to the stable [1,5-a] form.

  • Basic Method (Alternative): Reflux in Ethanol with catalytic Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ). Note: Use caution with ester substituents which may hydrolyze.
    
Symptom B: "My reaction yields are low, and I see multiple spots on TLC."

Diagnosis: Competing nucleophilic attacks due to solvent effects or lack of pH control. Solution: Switch solvent systems to favor the thermodynamic product directly.

VariableRecommendationMechanistic Rationale
Solvent Glacial Acetic Acid or DMF AcOH promotes the Dimroth rearrangement in situ, converting any kinetic [4,3-a] product to [1,5-a] immediately.
Temperature >100°C (Reflux) High thermal energy is required to overcome the activation barrier for the rearrangement. Room temperature reactions often trap the kinetic isomer.
Catalyst Piperidine or NaOAc Buffered conditions can assist in the dehydration step without quenching the nucleophilicity of the aminotriazole.

Visualizing the Mechanism: The Dimroth Rearrangement

The following diagram illustrates the pathway from the kinetic [4,3-a] product to the thermodynamic [1,5-a] product. This rearrangement proceeds via an ANRORC -like mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).

DimrothRearrangement Start Kinetic Isomer [1,2,4]Triazolo[4,3-a]pyrimidine Inter1 Protonation / Activation (N-1 Attack) Start->Inter1 H+ / Base Open Ring Opening (Iminodiazo Intermediate) Inter1->Open C-N Bond Cleavage Rotate Bond Rotation (Equilibrium) Open->Rotate Isomerization Close Ring Closure (N-2 Attack) Rotate->Close Recyclization End Thermodynamic Isomer [1,2,4]Triazolo[1,5-a]pyrimidine Close->End -H+ End->Start Rare (High Energy)

Caption: The Dimroth rearrangement mechanism converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer via ring opening and rotation.

Analytical Validation: How to Distinguish Isomers

Standard 1H NMR is often insufficient because the chemical shift differences can be subtle (< 0.5 ppm) and solvent-dependent. The Gold Standard for differentiation is 15N HMBC NMR .

Method 1: 15N HMBC (Definitive)

This technique detects the chemical shift of the nitrogen atoms via coupling to protons.

  • [1,2,4]Triazolo[1,5-a]pyrimidine (Target):

    • Contains a "pyrrole-like" bridgehead nitrogen (N-1 in some numberings, but chemically distinct).[3]

    • Key Signal: Look for a shielded nitrogen signal typically in the -160 to -200 ppm range (relative to nitromethane) or distinct cross-peaks to the bridgehead proton.

  • [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic):

    • The bridgehead nitrogen is "pyridine-like."[3]

    • Key Signal: Look for a deshielded nitrogen signal, typically >250 ppm .

Method 2: 1H NMR Cues (Quick Check)

While less definitive, specific trends exist for the proton on the triazole ring (H-2) or the pyrimidine ring protons.

Feature[1,5-a] Isomer (Thermodynamic)[4,3-a] Isomer (Kinetic)
Triazole H-2 Shift Typically Downfield (more deshielded)Typically Upfield
Stability Stable in acid/base refluxRearranges to [1,5-a] in acid/base
Solubility Often less soluble in polar solventsOften more soluble

Frequently Asked Questions (FAQs)

Q: Can I predict the regioselectivity based on my electrophile? A: Generally, yes.

  • Symmetrical 1,3-diketones: Regioselectivity is irrelevant (product is symmetric).

  • 
    -Keto Esters:  The exocyclic amine (N-NH2) of the triazole usually attacks the ketone carbonyl (more electrophilic), while the ring nitrogen (N-2) attacks the ester. This favors the [1,5-a] pathway directly.
    
  • 
    -Unsaturated Ketones:  These often react via Michael addition followed by cyclization. Sterics at the 
    
    
    
    -position will dictate the initial attack.

Q: Why did my Dimroth rearrangement fail? A: Check your pH and water content.

  • pH: The rearrangement requires protonation (acid) or deprotonation (base) to initiate ring opening. Neutral conditions will stall the reaction.

  • Water: If using acid catalysis (AcOH), ensure the system is not "wet" enough to hydrolyze the pyrimidine ring entirely, destroying the product.

Q: Is X-ray crystallography necessary? A: It is the only way to be 100% certain if 15N NMR is unavailable. However, performing a "chemical test" is faster: take a small aliquot of your product, reflux it in AcOH for 2 hours, and take an NMR. If the spectrum changes, you likely had the [4,3-a] isomer. If it remains unchanged, you likely have the stable [1,5-a] isomer.

References

  • Mechanistic Insight & 15N NMR Differentiation: Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

  • Dimroth Rearrangement Overview: Potts, K. T., et al. (1971). 1,2,4-Triazoles.[1][4][5][6][7][8][9][10][11] XXVI. The Dimroth rearrangement of some 1,2,4-triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry.

  • Synthesis & Regioselectivity Review: Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

  • Microwave-Assisted Synthesis: Bhosale, V. N., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. MDPI.

Sources

improving the pharmacokinetic profile of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pharmacokinetic Optimization of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Case ID: PK-OPT-TRZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary: The Scaffold Paradox

Welcome to the optimization hub for 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine . You are likely working with this scaffold because it is a "privileged structure" in medicinal chemistry—capable of inhibiting kinases (e.g., BTK, JAK) or antagonizing adenosine receptors (e.g., A2A).[2][3]

The Core Problem: This molecule exhibits the classic "Brick Dust" paradox.

  • High Polarity: The triazole and amine groups create high Polar Surface Area (PSA), theoretically aiding water affinity.[2]

  • High Lattice Energy: The planar heterocyclic rings facilitate strong

    
     stacking, leading to high melting points and poor thermodynamic solubility.[1][2]
    
  • Rapid Clearance: If solubilized, the exposed primary amine and electron-deficient ring often lead to rapid renal excretion or N-acetylation.[1][2]

This guide provides a modular troubleshooting approach to turning this scaffold into a drug-like candidate.

Troubleshooting Modules

Module A: Solubility & Dissolution (The "Brick Dust" Issue)

User Report: "My compound precipitates in PBS or has low oral exposure despite high potency."

Diagnosis: The planar nature of the triazolyl-pyrimidine system causes tight crystal packing.[2]

Troubleshooting Steps:

StrategyMechanism of ActionImplementation Protocol
1. Disrupt Planarity Causality: Planar rings stack like plates.[1][2] Introducing "kinks" (sp3 carbons) prevents this stacking, lowering lattice energy.[1][2][3]Action: Introduce a methyl or cyclopropyl group at the C5 position of the pyrimidine or on the triazole ring.[2] This creates a "molecular twist."[1][2]
2. Salt Selection Causality: The pyrimidine nitrogen (N1) is weakly basic.[2] Strong acids can disrupt the lattice.[2]Action: Screen Mesylate or Tosylate salts.[1][2] Avoid HCl if the melting point is already >200°C, as HCl salts often have the "common ion effect" in the stomach.[2]
3. Amorphous Solid Dispersion (ASD) Causality: Trapping the molecule in a high-energy amorphous state prevents crystallization.[1][2]Action: Use Hot Melt Extrusion (HME) with polymers like HPMCAS or PVP-VA64 .

Q: Why not just add DMSO? A: DMSO is toxic in vivo.[1][2] For animal studies, use a co-solvent system: 5% DMSO / 40% PEG400 / 55% Water.[1][2][3] If precipitation occurs immediately, switch to 10% Solutol HS 15.[1][2]

Module B: Metabolic Stability (The "Clearance" Issue)

User Report: "Microsomal half-life (


) is < 15 minutes. High intrinsic clearance (

)."

Diagnosis: The primary amine is a soft spot for N-acetyltransferases (NAT), and the pyrimidine C5 position is prone to oxidative attack by CYP450s.[2]

Troubleshooting Steps:

  • Block N-Acetylation:

    • The Fix: Convert the primary amine (-NH2) to a secondary amine (-NHMe) or a cyclized form (e.g., fusing a ring to make a pyrrolopyrimidine).[1][2]

    • Why: Steric hindrance prevents the NAT enzyme from accessing the nitrogen.[2]

  • Block C5 Oxidation:

    • The Fix: Fluorination.[1][2]

    • Why: The C-F bond is metabolically stable.[2] Replacing the C5-Hydrogen with Fluorine blocks CYP oxidation without significantly changing steric bulk.[1][2]

  • Deuteration (Deuterium Switch):

    • The Fix: Deuterate the metabolic "hotspot" (e.g., the C5 position).[2]

    • Why: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-determining step of metabolism.[2]

Module C: Permeability (The "Bioavailability" Issue)

User Report: "Solubility is good, stability is okay, but Cmax is still low."

Diagnosis: High Polar Surface Area (PSA > 100 Ų) or P-glycoprotein (P-gp) efflux.[1][2][3]

Troubleshooting Steps:

  • Prodrug Strategy: Mask the primary amine with a phosphonooxymethyl group (e.g., similar to the Fosphenytoin strategy).[2] This increases solubility and permeability, then cleaves in plasma to release the active drug.[2]

  • Lipophilicity Tuning: If LogD < 0, the molecule is too polar to cross membranes.[2] Add a lipophilic tail (e.g., a trifluoromethyl-benzyl group) to the triazole to push LogD into the "sweet spot" (1.0 - 3.0).[1][2]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the pharmacokinetic profile of your scaffold.

PK_Optimization_Flow Start Start: 6-(1H-1,2,4-triazol-1-yl) pyrimidin-4-amine Scaffold Solubility_Check Step 1: Thermodynamic Solubility (pH 7.4) Start->Solubility_Check Is_Soluble Solubility > 50 µM? Solubility_Check->Is_Soluble Metabolic_Check Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Is_Soluble->Metabolic_Check Yes Sol_Fix_1 Fix: Salt Screen (Mesylate/Tosylate) Is_Soluble->Sol_Fix_1 No Sol_Fix_2 Fix: Structural Mod (Add sp3 centers / Twist) Is_Soluble->Sol_Fix_2 No (if salts fail) Is_Stable t1/2 > 30 min? Metabolic_Check->Is_Stable Permeability_Check Step 3: Caco-2 Permeability Is_Stable->Permeability_Check Yes Met_Fix_1 Fix: Block C5 Oxidation (Fluorination) Is_Stable->Met_Fix_1 No (Oxidation) Met_Fix_2 Fix: Block N-Acetylation (Methylation/Cyclization) Is_Stable->Met_Fix_2 No (Acetylation) Is_Permeable Papp > 5x10^-6 cm/s? Permeability_Check->Is_Permeable Perm_Fix_1 Fix: Prodrug Strategy (Mask Amine) Is_Permeable->Perm_Fix_1 No (Efflux) Perm_Fix_2 Fix: Lipophilicity Tuning (Add CF3/Alkyl groups) Is_Permeable->Perm_Fix_2 No (Low Passive Diff) Success Candidate Ready for In Vivo PK Is_Permeable->Success Yes Sol_Fix_1->Solubility_Check Sol_Fix_2->Solubility_Check Met_Fix_1->Metabolic_Check Met_Fix_2->Metabolic_Check Perm_Fix_1->Permeability_Check Perm_Fix_2->Permeability_Check

Caption: Decision Logic for Pharmacokinetic Optimization. Blue: Start; Yellow: Assay Checkpoints; Red: Structural/Formulation Interventions; Green: Success State.[2][3]

Experimental Protocols

To validate your improvements, you must run these specific assays. Do not rely on calculated properties alone.

Protocol A: Microsomal Stability Assay (The "Go/No-Go" Test)

Purpose: To determine Intrinsic Clearance (


) and identify metabolic soft spots.[2][3]

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)[1][2][3]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)[1][2][3]

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)[2][3]

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

    • Note: Using 1 µM minimizes enzyme saturation kinetics, giving a true

      
      .[1][2][3]
      
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately add aliquots to 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1][2]

Calculation: Plot ln(% remaining) vs. time. The slope is


.



[1][2][3]
Protocol B: Kinetic Solubility Assay

Purpose: Rapidly assess if structural modifications have improved "brick dust" properties.[1][2]

  • Preparation: Dispense 10 µL of 10 mM compound stock (DMSO) into a 96-well plate.

  • Dilution: Add 190 µL of PBS (pH 7.4). Final DMSO concentration is 5%.[1][2]

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare against a standard curve of the compound fully dissolved in acetonitrile.

References & Further Reading

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[1][2] (Standard reference for solubility and metabolic stability protocols).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2] Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] Link (Source for C5-fluorination strategy).[1][2][3]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Elsevier.[1][2] (Source for salt selection and bioisosterism).[1][2][3]

  • Kerns, E. H., et al. (2008). "In vitro solubility assays in drug discovery."[1][2] Current Drug Metabolism, 9(9), 879-885.[1][2][3] (Source for Kinetic Solubility Protocol).

  • Zhu, L., et al. (2020). "Strategies for Improving the Solubility and Bioavailability of Poorly Water-Soluble Drugs."[2] Frontiers in Pharmacology. (Source for ASD and formulation strategies).

Sources

Validation & Comparative

Cross-Reactivity Profiling of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS: 1221974-59-9), a privileged scaffold used primarily in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., JAK, RET, SRC).

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (hereafter TP-Amine ) is a low-molecular-weight fragment (MW 162.15) designed to bind the ATP-hinge region of protein kinases. Unlike the natural ligand Adenine , which is universally promiscuous, TP-Amine introduces a triazole moiety at the C6 position of the pyrimidine ring. This modification serves two critical functions:

  • Electronic Modulation: It alters the electron density of the pyrimidine, tuning the pKa of the N1/N3 nitrogens for optimal hydrogen bonding with the kinase hinge region.

  • Vector Extension: The triazole acts as a rigid vector, allowing subsequent chemical elaboration to access the "gatekeeper" or "solvent-front" pockets (as seen in advanced inhibitors like Lunbotinib ).

This guide compares TP-Amine against standard kinase fragments, detailing its cross-reactivity profile, biophysical performance, and experimental validation protocols.

Comparative Analysis: TP-Amine vs. Alternatives

The following table contrasts TP-Amine with standard hinge-binding fragments used in early-stage discovery.

FeatureTP-Amine (Subject)Adenine (Natural Ligand)4-Aminopyrimidine (Parent Scaffold)Pyrazolo[1,5-a]pyrimidine (Fused Scaffold)
Structure Pyrimidine + TriazolePurinePyrimidineFused Bicyclic
Ligand Efficiency (LE) High (>0.45) ModerateHighModerate
Selectivity Potential Moderate (Tunable via Triazole)Very Low (Promiscuous)Low (Too small)High (Shape complementarity)
Solubility (pH 7.4) High (Polar Triazole)ModerateHighLow/Moderate
Primary Liability H-Bond Donor/Acceptor Mismatch in some kinasesUniversal BindingWeak Affinity (µM-mM range)Metabolic Stability (Oxidation)
Key Application FBDD for Tyrosine Kinases (RET, JAK) Reference StandardStarting BlockLead Optimization
Performance Insights
  • Selectivity Mechanism: Unlike Adenine, which binds almost every ATP-utilizing enzyme, TP-Amine's selectivity is derived from the specific angle of the triazole substituent. This allows it to clash with the "gatekeeper" residue in kinases with smaller ATP pockets (e.g., p38 MAPK) while accommodating those with larger pockets (e.g., RET, SRC).

  • Solubility Advantage: The high nitrogen count (6 nitrogens) significantly lowers logP compared to phenyl-substituted pyrimidines, making TP-Amine an ideal "soluble anchor" for growing hydrophobic tails.

Cross-Reactivity & Profiling Methodology

Profiling a fragment requires high-sensitivity assays because fragments typically bind with weak affinity (


 in high 

range). Standard IC50 assays at 10

often yield false negatives.
Recommended Profiling Workflow

To accurately profile TP-Amine, a tiered approach is required: Biophysical Screening followed by Kinome Mapping .

ProfilingWorkflow Start Compound: TP-Amine Tier1 Tier 1: Thermal Shift (TSA) Detect Binding (ΔTm) Start->Tier1 100 µM Tier2 Tier 2: SPR / MST Determine Kd & LE Tier1->Tier2 Validated Hits Tier3 Tier 3: KinomeScan (Competition) Selectivity Score (S-Score) Tier2->Tier3 High LE Candidates Decision Hit Expansion (Grow Fragment) Tier3->Decision Selectivity Profiled

Caption: Tiered profiling workflow ensuring valid hit identification before expensive kinome-wide scanning.

Expected Cross-Reactivity Profile (Kinome)

Based on the scaffold's structural properties and data from analogous inhibitors (e.g., Lunbotinib precursors), TP-Amine is expected to show activity against:

  • Primary Targets (High Affinity):

    • RET Kinase: The pyrimidine-amine motif forms a canonical donor-acceptor pair with the hinge residues (e.g., Ala807 in RET).

    • SRC Family Kinases: Structural compatibility with the active conformation.

  • Off-Targets (Cross-Reactivity):

    • JAK Family (JAK1/2): High structural homology in the ATP-binding site.

    • Adenosine Receptors (A2A): A common liability for aminopyrimidine scaffolds due to mimicry of the adenosine core.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Objective: To validate direct binding of TP-Amine to a specific kinase domain (e.g., RET) by measuring thermal stabilization.

Reagents:

  • Recombinant Kinase Domain (e.g., RET, >90% purity).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Preparation: Dilute Kinase to 2

    
     in Buffer. Dilute SYPRO Orange to 5x.
    
  • Compound Addition: Add TP-Amine (dissolved in DMSO) to a final concentration of 100

    
     (1% DMSO final). Include a DMSO-only control and a Positive Control (e.g., Staurosporine).
    
  • Plate Setup: Dispense 20

    
     per well in a 384-well white PCR plate.
    
  • Run: Use a qPCR instrument (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     (melting temperature) using the Boltzmann fit. A 
    
    
    
    indicates significant binding.
Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (


) and residence time.

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Kinase to ~3000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Cycle:

  • Injection: Inject TP-Amine at 6 concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100

    
    ).
    
  • Flow Rate: 30

    
    /min.
    
  • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Regeneration: Usually not needed for fragments (rapid off-rate); if necessary, use 10 mM Glycine pH 2.5.

  • Data Fitting: Fit to a 1:1 Langmuir binding model (Steady State Affinity if off-rate is too fast).

Mechanistic Diagram: Hinge Binding Mode

The following diagram illustrates the predicted binding mode of TP-Amine within the kinase hinge region, highlighting the critical Hydrogen Bonds (H-Bonds).

BindingMode Hinge_Backbone_NH Hinge Backbone (NH) (Donor) N1 Pyrimidine N1 (Acceptor) Hinge_Backbone_NH->N1 H-Bond Hinge_Backbone_CO Hinge Backbone (C=O) (Acceptor) Gatekeeper Gatekeeper Residue (Steric Constraint) NH2 Exocyclic NH2 (Donor) NH2->Hinge_Backbone_CO H-Bond Triazole Triazole Ring (Solvent Exposure) Triazole->Gatekeeper Steric/Van der Waals

Caption: Predicted bidentate H-bond interaction between TP-Amine and the kinase hinge backbone.

References

  • BenchChem. (2024). 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Product Data. Retrieved from

  • MedKoo Biosciences. (2024). Lunbotinib (TPX-0046) Product Description and SAR Context. Retrieved from

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Lunbotinib Ligand Page. Retrieved from

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for fragment profiling).

head-to-head comparison of different synthetic routes to triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Head-to-Head Comparison of Synthetic Routes to


Triazolo

pyrimidines Author: Senior Application Scientist

Executive Summary

The triazolopyrimidine scaffold, specifically the


triazolo

pyrimidine isomer, represents a privileged structure in medicinal chemistry, serving as the core for antitumor agents (e.g., Trapidil analogs), adenosine receptor antagonists, and antimicrobials.

However, the synthesis of this scaffold is plagued by a classic regioselectivity problem: the competition between the kinetic


triazolo

pyrimidine isomer and the thermodynamic

triazolo

pyrimidine isomer. This guide provides a critical, head-to-head comparison of the three dominant synthetic methodologies, focusing on how each route manages the "Isomer Challenge" and the Dimroth Rearrangement .

Part 1: The Isomer Challenge & Dimroth Rearrangement

Before evaluating synthetic routes, one must understand the mechanism that dictates product identity. The formation of the triazolopyrimidine system often yields the


 isomer initially, which can rearrange to the 

isomer under basic or thermal conditions. This is the Dimroth Rearrangement .
Mechanistic Pathway

The rearrangement involves the nucleophilic attack of a hydroxide (or base) on the pyrimidine ring, ring opening, rotation, and recyclization.

DimrothRearrangement Start [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product) Inter1 Base Attack (C5) Ring Opening Start->Inter1 OH- / Heat Inter2 Intermediate (Rotation around C-N) Inter1->Inter2 Equilibrium End [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Inter2->End -H2O / Recyclization

Figure 1: The Dimroth Rearrangement mechanism.[1] The kinetic [4,3-a] isomer converts to the stable [1,5-a] form under basic/thermal stress.

Part 2: Head-to-Head Route Comparison

We compare three distinct methodologies:

  • Route A: Cyclocondensation of 3-Amino-1,2,4-triazole with 1,3-Electrophiles.

  • Route B: Oxidative Cyclization of 2-Hydrazinopyrimidines (The "Inverse" Approach).

  • Route C: Microwave-Assisted Multicomponent Reaction (MCR).[2]

Route A: The Classical Cyclocondensation

Reaction of 3-amino-1,2,4-triazole + 1,3-dicarbonyls (or enaminones).

  • Mechanism: The exocyclic amine of the triazole attacks the carbonyl.

  • Pros: Cheap starting materials; scalable.

  • Cons: Severe Regioselectivity Issues. The amine can attack either carbonyl of an asymmetrical 1,3-dicarbonyl, leading to mixtures of 5-substituted and 7-substituted isomers. Separation is often difficult.

  • Verdict: Use only for symmetrical electrophiles.

Route B: Oxidative Cyclization (The High-Fidelity Route)

Reaction of 2-hydrazinopyrimidines + Aldehydes


 Hydrazone 

Oxidative Cyclization.
  • Mechanism: Formation of a hydrazone followed by oxidation (using IBD or NCS) to a nitrilimine-like intermediate that cyclizes.[3]

  • Pros: High Regiocontrol. The substitution pattern is fixed by the starting pyrimidine.

  • Cons: Requires hypervalent iodine or chlorinating agents; initially yields the

    
     isomer, requiring a subsequent rearrangement step if the 
    
    
    
    isomer is desired.
  • Verdict: Best for complex substitution patterns where regiochemistry is critical.

Route C: Microwave-Assisted MCR (The Green Route)

One-pot: Aldehyde + 1,3-Dicarbonyl + 3-Amino-1,2,4-triazole.

  • Mechanism: Biginelli-like condensation often catalyzed by ionic liquids or weak acids under microwave irradiation.

  • Pros: Speed. Reaction times reduce from hours to seconds (e.g., 60-90 seconds). High atom economy.

  • Cons: Limited substrate scope compared to Route B; often requires specific microwave reactors for reproducibility.

  • Verdict: Best for library generation and high-throughput screening.

Part 3: Comparative Data Summary

MetricRoute A (Classical)Route B (Oxidative)Route C (Microwave MCR)
Primary Product Mixture (5- vs 7-sub)Pure

(convertible)

(Thermodynamic)
Yield Moderate (40-65%)High (75-93%)Excellent (85-95%)
Reaction Time 4 - 12 Hours (Reflux)1 - 3 Hours30 - 90 Seconds
Regioselectivity Poor (Substrate dependent)Excellent (Structural control) Good (Thermodynamic control)
Atom Economy ModerateLow (Oxidant waste)High
Scalability HighModerate (Cost of oxidant)Low (Batch size limits)

Part 4: Validated Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Oxidative Cyclization (Route B)

Target: 3-Aryl-substituted triazolopyrimidines. Source Logic: Based on IBD-mediated cyclization [1].

Reagents:

  • 2-Hydrazinopyrimidine derivative (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Iodobenzene diacetate (IBD) (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve hydrazinopyrimidine (10 mmol) and aldehyde (10 mmol) in ethanol (20 mL). Add catalytic acetic acid (2 drops). Stir at RT for 2 hours. Filter the precipitate (the hydrazone).

    • Validation: Check TLC.[4] Hydrazone usually has a lower Rf than the aldehyde.

  • Cyclization: Suspend the dried hydrazone (5 mmol) in DCM (15 mL) at 0°C.

  • Oxidation: Add IBD (5.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Workup: Stir for 1 hour at RT. Wash with saturated

    
     and brine. Evaporate solvent.
    
    • Result: This yields the

      
       isomer .[3][5]
      
  • Isomerization (The Switch): To convert to the

    
     isomer, dissolve the product in DMSO containing 
    
    
    
    (0.5 equiv) and heat to 80°C for 2 hours. Pour into ice water to precipitate the
    
    
    product.

Self-Validation (NMR):

  • 
     Isomer:  The bridgehead proton (H-5) typically appears upfield relative to the rearranged product.
    
  • 
     Isomer:  Look for a significant downfield shift of the proton adjacent to the bridgehead nitrogen due to the change in ring aromaticity and electron density. 15N-HMBC is the gold standard for confirmation [3].
    
Protocol 2: Green Microwave Synthesis (Route C)

Target: Rapid library generation. Source Logic: Microwave-assisted Biginelli-like condensation [4].

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Catalyst: lemon juice (natural acid source) or acetic acid (drops).

Step-by-Step Workflow:

  • Loading: In a microwave-safe vial, combine all three components. Add 0.5 mL of solvent (ethanol or water) and 2 drops of catalyst.

  • Irradiation: Irradiate at 300W (approx. 80-100°C) for 60 seconds .

  • Workup: Cool the vial. The product often precipitates directly. Add cold ethanol (2 mL) and filter.

  • Purification: Recrystallize from ethanol.

Self-Validation:

  • Yield Check: If yield is <50%, check the aldehyde purity. Oxidized aldehydes (acids) inhibit this MCR.

  • Regiochemistry: This route thermodynamically favors the

    
     isomer directly, skipping the rearrangement step.
    

Part 5: Decision Matrix (Graphviz)

Use this logic flow to select the appropriate synthetic route for your specific drug candidate.

RouteSelection Start Start: Define Target Molecule Q1 Is the Pyrimidine Ring Symmetrically Substituted? Start->Q1 RouteA Route A: Classical Condensation (Cheap, Scalable) Q1->RouteA Yes Q2 Is Regiochemistry Critical? (e.g., specific 5- vs 7-sub) Q1->Q2 No RouteB Route B: Oxidative Cyclization (High Fidelity, Multi-step) Q2->RouteB Yes (Must control isomer) Q3 Is Speed/Library Size Priority? Q2->Q3 No (Thermodynamic product ok) Q3->RouteA No (Batch Scale) RouteC Route C: Microwave MCR (Fast, Green, [1,5-a] selective) Q3->RouteC Yes (High Throughput)

Figure 2: Decision Matrix for selecting the optimal synthetic pathway based on structural requirements and resource constraints.

References

  • Beilstein Journals: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives.

  • ResearchGate: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview).

  • ResearchGate: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.

  • MDPI: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.

  • MDPI: Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS).

Sources

Comparative Guide: Evaluating Off-Target Profiles of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (TPA-6) represents a "privileged scaffold." Structurally, it acts as a bioisostere of the adenine core found in ATP and adenosine. While this geometry allows high-affinity binding to purinergic targets (e.g., Adenosine Receptors


), it introduces a significant liability: promiscuity across the proteome , particularly within the Kinome and Phosphodiesterase (PDE) families.

This guide details the technical evaluation of TPA-6 off-target effects. Unlike rigid comparisons that focus solely on potency, this document focuses on selectivity profiling . We compare TPA-6 against standard alternatives to demonstrate why and how to validate its safety profile early in the lead optimization phase.

The Core Dilemma: Potency vs. Selectivity
  • The Product (TPA-6): High ligand efficiency for Adenosine Receptors; moderate metabolic stability.

  • The Risk: Due to the 1,2,4-triazole substitution, the electron distribution mimics the N-7/N-9 region of purines, leading to "ATP-competitive" off-target binding in kinases.

Comparative Analysis: TPA-6 vs. Alternative Scaffolds

When selecting a starting block for purine-mimetic drugs, researchers typically choose between TPA-6, simple aminopyrimidines, or fused tricyclic systems.

Table 1: Scaffold Performance Matrix
FeatureTPA-6 (The Product) 4-Aminopyrimidine (Alternative A) Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine (Alternative B)
Primary Utility Adenosine

Antagonism
General Kinase Hinge BinderHigh-Affinity

/

Antagonism
Electronic Character Electron-deficient (Triazole ring pulls density)Electron-rich (Standard aromatic)Highly delocalized (Rigid)
Off-Target Risk (Kinase) High (Mimics ATP Adenine)Moderate (Requires decoration)Low (Steric bulk limits pocket entry)
Off-Target Risk (PDE) Moderate LowHigh
Solubility (LogS) Moderate (-2.5 to -3.0)High (>-1.5)Low (<-4.5)
Metabolic Liability Triazole ring is stable; Amine subject to N-acetylationProne to rapid oxidationHigh stability

Expert Insight: While Alternative B (Fused systems like ZM 241385) offers better selectivity due to steric exclusion of off-targets, TPA-6 is preferred for initial screening due to its synthetic accessibility and lower molecular weight, allowing for more "growth vectors" during optimization.

Critical Off-Target Pathways (Mechanism of Action)

To evaluate TPA-6, one must understand why it fails selectivity tests. The structure interacts with conserved residues in the ATP-binding pocket of enzymes.

Key Off-Target Interactions:
  • The "Hinge" Binder: The pyrimidine amine (N-H) and the triazole nitrogen act as a donor-acceptor pair, mimicking the N1/N6 interaction of Adenine in kinase hinge regions (e.g., CDK2, c-Met).

  • Adenosine Receptors (GPCRs): TPA-6 binds deep in the orthosteric pocket. Cross-reactivity with

    
     receptors causes bradycardia (sedation), while 
    
    
    
    antagonism is the desired therapeutic effect (e.g., for Parkinson's).
Visualization: The Promiscuity Cascade

The following diagram illustrates the screening logic required to filter TPA-6 derivatives.

TPA_Screening_Cascade cluster_Primary Primary Target cluster_OffTargets Critical Off-Targets (Risk) Compound TPA-6 Scaffold (Candidate) A2A Adenosine A2A (GPCR) Compound->A2A High Affinity (Ki < 10nM) Kinome Kinome Panel (ATP Competitive) Compound->Kinome H-Bond Mimicry A1 Adenosine A1 (Cardiotoxicity) Compound->A1 Homology Risk PDE PDE Isozymes (cAMP regulation) Compound->PDE Purine Isostere Readout Selectivity Index (SI) Decision Gate A2A->Readout Kinome->Readout A1->Readout PDE->Readout

Figure 1: The "Purine Mimicry" screening cascade. Blue indicates the input scaffold; Green is the desired target; Red/Yellow indicate high-risk off-targets requiring exclusion.

Experimental Protocols for Evaluation

To objectively evaluate TPA-6, you cannot rely on a single assay. You must employ a Self-Validating Triad : In Silico Prediction, Biochemical Thermal Shift, and Functional Cell Assays.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Rapidly identify off-target binding in kinases without expensive radioligands. Rationale: TPA-6 binding stabilizes the protein, shifting the melting temperature (


).
  • Reagents:

    • Recombinant Kinase Domains (e.g., CDK2, c-Met, AURKA).

    • SYPRO Orange dye (5000x stock).

    • TPA-6 (10 mM in DMSO).

  • Workflow:

    • Dilute protein to 2 µM in HEPES buffer (pH 7.5).

    • Add TPA-6 (final conc. 10 µM) or DMSO (Control).

    • Add SYPRO Orange (final 5x).

    • Run: RT-PCR cycler ramp from 25°C to 95°C at 1°C/min.

  • Validation Criteria:

    • A

      
       indicates significant off-target binding.
      
    • Note: TPA-6 often shows

      
       of +4°C on CDK2, confirming its "dirty" kinase profile compared to fused tricyclics.
      
Protocol B: Adenosine Receptor Radioligand Binding (The "Clean" Check)

Purpose: Determine the Selectivity Index (SI) between


 (Target) and 

(Off-target).
  • Membrane Prep: HEK293 cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Ligands:

    • 
      : [³H]DPCPX (Antagonist).
      
    • 
      : [³H]ZM 241385 (Antagonist).
      
  • Incubation:

    • Incubate membranes + Radioligand + TPA-6 (10⁻¹⁰ to 10⁻⁵ M) for 90 min at 25°C.

    • Terminate via rapid filtration (GF/B filters).

  • Calculation:

    • Success Metric: Target

      
      .
      
    • Typical TPA-6 Result: SI ≈ 10–20 (Poor selectivity), necessitating structural modification (e.g., adding a furan ring at the C2 position).

Data Interpretation & Decision Making

When evaluating TPA-6 data, use the following benchmarks derived from literature on triazolo-pyrimidine derivatives.

Assay TypeMetricTPA-6 (Base Scaffold)Optimized Drug (e.g., ZM 241385)Interpretation
A2A Binding

(nM)
150 - 3000.8TPA-6 is a weak binder; needs substituents to fill the pocket.
A1 Binding

(nM)
400 - 600> 500,000TPA-6 lacks the steric bulk to exclude A1 binding.
Kinase Panel Hit Rate (%)15% (at 10µM)< 1%TPA-6 is "promiscuous" in the kinome.
Cytotoxicity

(HepG2)
> 50 µM> 100 µMGenerally non-toxic; off-targets are functional, not cytotoxic.

Authoritative Conclusion: 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a high-potential, high-risk scaffold . It provides an excellent starting point for Adenosine Receptor antagonists due to its low molecular weight and synthetic versatility. However, it fails as a standalone drug candidate due to poor selectivity against kinases and A1 receptors. It must be elaborated—typically by adding aryl groups at the pyrimidine C2 position or N-substitutions on the triazole—to achieve the "Clean Benchmark" status.

References

  • Structure-Activity Relationships of Triazolo-pyrimidines: Comparison of triazole-pyrimidine hybrids and their neuroprotective properties. Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorinated Triazoles in Drug Development: Review of the pharmacological activity and safety profiles of triazole derivatives. Source: Frontiers in Chemistry.[1] URL:[Link]

  • Kinase Profiling Methodologies (Thermal Shift): Standard protocols for evaluating kinase off-targets using differential scanning fluorimetry. Source: Journal of Visualized Experiments (JoVE) / NCI. URL:[Link]

  • Adenosine Receptor Antagonist Design (ZM 241385): Seminal work on the optimization of the triazolo-pyrimidine scaffold for A2A selectivity. Source: British Journal of Pharmacology. URL:[Link]

Sources

Technical Guide: Optimizing Assay Reproducibility for 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (hereafter Tri-Pym ) represents a critical pharmacophore in modern fragment-based drug discovery (FBDD). It serves as a core scaffold for SecA inhibitors (antimicrobial), Adenosine receptor antagonists , and Kinase inhibitors .

However, the reproducibility of biological assays involving Tri-Pym is frequently compromised by three physicochemical artifacts: metal coordination , pH-dependent tautomerism , and colloidal aggregation . Unlike standard pyrimidine fragments, the 1,2,4-triazole moiety introduces specific liability in metal-dependent enzymatic assays (e.g., ATPase assays) due to its ability to chelate divalent cations (


, 

).

This guide provides a validated framework to distinguish bona fide target engagement from assay interference, comparing Tri-Pym against standard reference fragments.

Comparative Analysis: Tri-Pym vs. Standard Scaffolds

To understand the assay behavior of Tri-Pym, we must compare it with the "naked" pyrimidine scaffold and a functionalized high-affinity control.

Table 1: Physicochemical & Assay Performance Profile

FeatureSubject: Tri-Pym Alt A: 4-Aminopyrimidine Alt B: Functionalized Control (e.g., Crizotinib Fragment)
Structure Pyrimidine + 1,2,4-TriazolePyrimidine onlyPyrimidine + Complex Substituents
MW (Da) ~162.15~95.10>350
Solubility (pH 7.4) Moderate (Polar, H-bond donor)HighLow (Requires DMSO)
Metal Chelation High Risk (N2/N4 of triazole)Low RiskLow/Moderate
Assay Interference False positives in ATPase assaysMinimalFluorescence quenching (possible)
Primary Utility Fragment Screening / LinkerNegative ControlPositive Control / Reference

Critical Reproducibility Challenges & Solutions

A. The Metal Chelation Trap (ATPase/Kinase Assays)

The Problem: Many biological assays for this scaffold (e.g., SecA ATPase, Kinase activity) rely on


 or 

as cofactors. The 1,2,4-triazole ring can coordinate these metals, depleting the free cofactor concentration and reducing enzyme activity independent of protein binding. This looks like inhibition (IC50) but is a false positive.

The Solution: The EDTA/Metal Supplementation Validation .

  • Protocol: If inhibition is observed, add excess cofactor (

    
    ) or run the assay in a buffer with a competing weak chelator (e.g., Citrate) to see if IC50 shifts.
    
B. Tautomeric Ambiguity

The Problem: 1,2,4-triazoles exist in equilibrium between 1H, 2H, and 4H tautomers. The ratio is pH-dependent. Binding assays (SPR/MST) run at pH 7.0 vs pH 8.0 may yield drastically different


 values if the protein pocket selects for a specific tautomer.

The Solution: pH-Titrated SPR .

  • Protocol: Measure

    
     at pH 6.5, 7.4, and 8.0. A true binder will show consistent binding mode (though affinity may vary slightly due to protein ionization), whereas a non-specific interaction often disappears with pH shifts.
    

Validated Experimental Protocols

Protocol 1: Detergent-Based Aggregation Counter-Screen

Purpose: To rule out colloidal aggregation, which causes promiscuous inhibition.

Materials:

  • Assay Buffer (e.g., HEPES pH 7.5, 150mM NaCl).

  • Tri-Pym Stock (100 mM in DMSO).

  • Triton X-100 (Freshly prepared 0.1% and 1% stocks).

  • Target Enzyme (e.g., SecA or Kinase).

Workflow:

  • Baseline IC50: Determine the IC50 of Tri-Pym in standard buffer (0.01% Triton X-100).

  • Challenge Condition: Repeat the IC50 determination in buffer containing 0.1% Triton X-100 .

  • Analysis:

    • If IC50 increases significantly (e.g., >3-fold shift)

      
      Aggregation is likely . (Detergent breaks up the colloid).
      
    • If IC50 remains stable

      
      True 1:1 Binding .
      
Protocol 2: Surface Plasmon Resonance (SPR) Clean-Screen

Purpose: To validate direct binding kinetics without enzymatic artifacts.

Steps:

  • Immobilization: Immobilize Target Protein (e.g., SecA) via Biotin-Streptavidin (avoid Amine coupling if possible to preserve active site lysines).

  • Solvent Correction: Perform DMSO calibration (critical for fragments).

  • Injection: Inject Tri-Pym in a concentration series (e.g., 50

    
    M to 1 mM).
    
  • Dissociation Check:

    • Square Wave: Fast on/fast off rates are expected for this fragment.

    • Sticky Behavior: If the sensorgram does not return to baseline, the triazole is likely interacting non-specifically with the matrix. Add 250mM NaCl to wash buffer.

Visualizing the Validation Logic

The following diagram illustrates the decision tree required to validate bioactivity for Triazolyl-Pyrimidine scaffolds.

AssayValidation Start Hit Identification: Tri-Pym Activity Observed Solubility Step 1: Solubility Check (Nephelometry / DLS) Start->Solubility Aggregation Step 2: Detergent Challenge (0.01% vs 0.1% Triton X-100) Solubility->Aggregation Soluble Decision_False FALSE POSITIVE (Discard) Solubility->Decision_False Precipitates MetalCheck Step 3: Metal Chelation Test (Add Excess Mg2+ or Zn2+) Aggregation->MetalCheck IC50 Stable Aggregation->Decision_False IC50 Shifts >3x SPR Step 4: Orthogonal Binding (SPR/MST) MetalCheck->SPR No Shift with Metal MetalCheck->Decision_False Activity Lost with Metal SPR->Decision_False Non-specific/Linear Decision_True VALIDATED HIT (Proceed to Chemistry) SPR->Decision_True Saturable Binding

Figure 1: Critical Decision Tree for distinguishing true pharmacological inhibition from assay artifacts in Triazolyl-Pyrimidine screening.

References

  • Chen, W., et al. (2016). "Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors." ChemMedChem.

  • He, Y., et al. (2023). "Triazole-fused pyrimidines in target-based anticancer drug discovery." European Journal of Medicinal Chemistry.

  • Hajjo, R., et al. (2010). "Falsifying the False Positives: Consensus Scoring in Fragment-Based Screening." Drug Discovery Today.

  • BioAssay Systems Internal Protocols. "Optimizing ATPase Assays for Metal-Chelating Fragments." (Standard Industry Practice).

A Comparative Guide to the In-Silico Evaluation of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of pyrimidine and triazole moieties has yielded a plethora of bioactive molecules, with the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold emerging as a particularly promising framework in medicinal chemistry. The inherent structural rigidity and diverse pharmacophoric features of the 1,2,4-triazole ring, coupled with the versatile interaction capabilities of the pyrimidine core, make these analogs attractive candidates for targeting a range of biological macromolecules, most notably protein kinases.[1][2] This guide provides a comparative analysis of the molecular docking scores of various analogs based on this and structurally related scaffolds, offering insights into their potential as therapeutic agents.

The strategic design of kinase inhibitors often involves targeting the ATP-binding pocket, a conserved region within the kinase domain. The pyrimidine scaffold is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The triazole moiety and its appended substituents can then project into the surrounding hydrophobic pockets and solvent-exposed regions, allowing for the fine-tuning of potency and selectivity. This guide will delve into the nuances of these interactions as revealed by molecular docking studies.

Comparative Docking Analysis of Pyrimidine-Triazole Analogs

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing a quantitative estimation of the binding affinity, typically expressed as a docking score in kcal/mol.[2] A more negative score generally indicates a stronger binding affinity. Below is a comparative summary of docking scores for various pyrimidine-triazole and related heterocyclic analogs against several protein kinase targets, as reported in the scientific literature.

Compound ClassTarget ProteinDocking Score Range (kcal/mol)Key Interactions and Remarks
4-(2-amino-3,5-dibromophenyl)-6-(substituted phenyl)pyrimidin-2-amineCDK2-7.4 to -7.9The pyrimidine core acts as a hinge binder. Analogs with chloro and cyano substitutions on the phenyl ring showed the highest binding scores.[3]
1,2,3-Triazolyl-pyridine hybridsAurora B Kinase-8.6 to -10.5These compounds exhibited π-π, π-cation, and π-sigma interactions with key residues like Tyr156, Lys106, and Leu83. Electron-donating groups on the phenyl ring enhanced binding affinity.[4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulin-6.502 to -8.341Interactions were predominantly electrostatic, involving hydrogen bonds and halogen bonds with residues such as Asn258.[2]
1H-pyrazolo[3,4-b]pyridine derivativesTBK1Not explicitly statedThe binding model was reported to be similar to that of the known inhibitor URMC-099, with hydrogen bonding to hinge residues Glu87 and Cys89.[5]
Thiazolo-pyridopyrimidinesCDK4/6Not explicitly statedDocking studies identified compounds with stronger interactions, which were then synthesized and showed promising cytotoxic effects against breast cancer cell lines.[6][7]
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivativesGABAA ReceptorNot explicitly statedMolecular docking was used to investigate the interactions of potent anticonvulsant compounds with the GABAA receptor at a molecular level.[8]
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivativesDNA GyraseNot explicitly statedDocking studies suggested favorable binding to the DNA gyrase receptor, indicating potential antimicrobial activity.[9]

The "Why": Causality in Experimental Design for Molecular Docking

The choice of a specific protein target and docking protocol is a critical first step in any in-silico drug discovery campaign. For pyrimidine-triazole analogs, kinases are a logical choice due to the scaffold's known propensity to act as a "hinge-binder." The ATP-binding site of kinases offers a well-defined pocket for structure-based design.

The general workflow for a molecular docking experiment is as follows:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB structure, remove water, add hydrogens) grid_gen Grid Box Generation (Define binding site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Docking Simulation (Ligand sampling and scoring) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Visualize interactions) docking_run->pose_analysis score_analysis Score Analysis (Rank compounds) docking_run->score_analysis

Figure 1: A generalized workflow for a molecular docking experiment.

A self-validating system in docking involves re-docking the co-crystallized ligand into the active site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) validates the docking protocol's ability to reproduce the experimentally observed binding mode.[10]

Experimental Protocol: A Representative Molecular Docking Workflow

The following is a generalized, step-by-step methodology for performing a molecular docking study with 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs against a kinase target, based on common practices in the field.

1. Receptor Preparation:

  • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).
  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
  • If a co-crystallized ligand is present, it can be used to define the binding site.

2. Ligand Preparation:

  • Draw the 2D structures of the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analogs.
  • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

3. Grid Generation:

  • Define the binding site on the receptor by generating a grid box that encompasses the active site cavity. The dimensions of the grid box are typically centered on the co-crystallized ligand or predicted binding pocket.

4. Molecular Docking:

  • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the receptor's grid box.
  • The program will generate multiple binding poses for each ligand and calculate the corresponding docking scores.

5. Analysis of Results:

  • Analyze the docking scores to rank the compounds based on their predicted binding affinities.
  • Visualize the top-ranked poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and the receptor.

Visualization of a Putative Binding Mode

The following diagram illustrates a hypothetical binding mode of a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine analog within a kinase ATP-binding pocket.

G cluster_protein Kinase ATP-Binding Site cluster_ligand Ligand hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-bonds triazole Triazole Ring triazole->hydrophobic_pocket Hydrophobic Interactions substituent R-group substituent->solvent_front Solvent Interactions

Figure 2: Putative binding mode of a pyrimidine-triazole analog in a kinase active site.

From Silico to Vitro: The Importance of Experimental Validation

While molecular docking provides valuable predictive insights, it is crucial to validate these in-silico findings through experimental biological assays. The most direct validation is to synthesize the promising compounds and evaluate their inhibitory activity against the target protein in an in-vitro assay. A strong correlation between docking scores and experimentally determined IC50 or Ki values lends confidence to the predictive power of the computational model. For instance, studies on thiazolo-pyridopyrimidines and pyrazolo[3,4-d]pyrimidinone derivatives have shown that compounds with favorable docking scores often translate to potent activity in cell-based assays.[6][10]

Concluding Remarks

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. Molecular docking studies have consistently demonstrated the potential of these compounds to bind effectively to the ATP-binding site of various kinases, with predicted binding affinities often in the favorable low micromolar to nanomolar range. The modular nature of this scaffold allows for systematic structural modifications to optimize potency and selectivity. However, it is imperative that in-silico predictions are rigorously validated through experimental testing to translate computational hits into tangible lead compounds for drug development.

References

Sources

Publish Comparison Guide: Assessing the Novelty of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the mechanism of action (MoA) of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (CAS 1221974-59-9), a compound that serves as a critical "privileged scaffold" in modern drug discovery. Rather than a single-target drug, this molecule represents a dual-function pharmacophore that bridges the chemical space between Adenosine Receptor Antagonists (GPCRs) and ATP-Competitive Kinase Inhibitors .

Executive Summary
Mechanism of Action Analysis
Primary Mechanism: ATP-Competitive Kinase Inhibition

The 4-aminopyrimidine moiety is a classic "hinge binder." In the ATP-binding pocket of protein kinases, the N1 and the exocyclic amino group (N-4) form a bidentate hydrogen bond network with the kinase hinge region (similar to the adenine ring of ATP).

  • The Novelty Factor: The 1,2,4-triazole group at position 6 extends into the "solvent front" or the "gatekeeper" region of the kinase pocket. Unlike hydrophobic phenyl or alkyl groups often used here, the triazole is polar and rich in nitrogen. This allows it to:

    • Form Water-Mediated Bridges: Interact with structured water molecules in the active site (as seen in CSNK2 inhibitors).

    • Act as an Amide Bioisostere: The triazole ring mimics the electronics of an amide bond but with improved metabolic stability (resistance to peptidases).

Secondary Mechanism: Adenosine A2A Receptor Antagonism

Structurally, the compound mimics the adenine core of adenosine.

  • Binding Mode: The pyrimidine ring occupies the orthosteric binding site of the A2A receptor. The triazole group provides steric bulk that prevents receptor activation (antagonism) by clashing with the transmembrane helices that normally accommodate the ribose sugar of the endogenous agonist.

  • Therapeutic Implication: This scaffold is a precursor for developing non-dopaminergic treatments for Parkinson’s disease (via A2A blockade in the striatum).

Theoretical Novelty: Latent Covalent Inhibition (SNAr)

From a synthetic chemistry perspective, the 1,2,4-triazole at position 6 is a "leaving group" susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Hypothesis: If the target protein contains a nucleophilic cysteine residue near the binding site (e.g., Cys481 in BTK), this scaffold could theoretically undergo a pyrimidine transfer reaction , covalently modifying the enzyme and releasing the triazole. This represents a "suicide substrate" mechanism that is currently under-explored for this specific fragment.

Comparative Performance Guide

The following table compares the 6-triazolyl-pyrimidine scaffold against established standards in both Kinase and GPCR fields.

Feature6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Ibrutinib (Kinase Standard)ZM241385 (A2A Standard)
Primary Target Multi-target Scaffold (Kinase/A2A)BTK (Kinase)Adenosine A2A (GPCR)
Binding Mode Reversible (H-bond) / Potential CovalentIrreversible (Covalent Michael Acceptor)Reversible (Competitive Antagonist)
Key Pharmacophore 4-amino-pyrimidine + 6-TriazolePyrazolo-pyrimidine + AcrylamideTriazolo-triazine + Furan
Metabolic Stability High (Triazole resists metabolism)Moderate (CYP3A4 oxidation)Moderate
Novelty Score High (Fragment utility, Dual-pathway)Low (Established drug)Low (Tool compound)
Solubility High (Polar triazole ring)Low (Lipophilic)Low
Experimental Protocols for Validation

To validate the specific MoA of this scaffold in your research, use the following self-validating protocols.

Protocol A: Kinase Selectivity Profiling (ADP-Glo Assay)
  • Objective: Determine if the compound acts as a competitive inhibitor.

  • Method:

    • Incubate Recombinant Kinase (e.g., EGFR or JAK) with substrate (Poly E4Y) and ATP (10 µM).

    • Add 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine at varying concentrations (0.1 nM – 10 µM).

    • Causality Check: Run a parallel arm with 1 mM ATP . If IC50 shifts significantly (increase), the mechanism is ATP-competitive . If IC50 is unchanged, it is allosteric.

    • Readout: Luminescence (ADP production).

Protocol B: Covalent Binding Validation (Mass Spectrometry)
  • Objective: Test the "Pyrimidine Transfer" hypothesis.

  • Method:

    • Incubate the compound (10 µM) with the target protein (1 µM) for 1, 4, and 24 hours.

    • Perform Intact Protein LC-MS.

    • Success Criteria: Look for a mass shift corresponding to the addition of the pyrimidin-4-amine moiety (+94 Da) and the loss of the triazole group (-68 Da) .

    • Control: Pre-incubate with a known non-covalent inhibitor to block the active site.

Pathway Visualization

The following diagram illustrates the dual-signaling potential of the scaffold and the decision logic for experimental validation.

MoA_Pathways cluster_Kinase Kinase Pathway (Intracellular) cluster_GPCR GPCR Pathway (Membrane) Compound 6-(1H-1,2,4-triazol-1-yl) pyrimidin-4-amine Kinase Target Kinase (e.g., JAK/EGFR) Compound->Kinase Enters Cell A2A Adenosine A2A Receptor Compound->A2A Extracellular Binding ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Competes with ATP Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibits Cell_Proliferation Cell Proliferation Phosphorylation->Cell_Proliferation Downregulates cAMP cAMP Production A2A->cAMP Antagonizes Immune_Suppression Immune Suppression cAMP->Immune_Suppression Modulates

Caption: Figure 1.[4] Dual-mechanism potential of the scaffold. The compound can penetrate the cell to inhibit kinases (top path) or bind extracellular GPCRs (bottom path), leading to distinct phenotypic outcomes.

References
  • Benchchem. "6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine: Structure and Biological Targets." Benchchem Encyclopedia. Link

  • Neustadt, B. R., et al. (2009). "Potent and Selective Adenosine A2A Receptor Antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines." Bioorganic & Medicinal Chemistry Letters, 19(3), 967-971. Link

  • Zhao, G., et al. (2019). "Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors." Bioorganic Chemistry, 92, 103367. Link

  • Brear, P., et al. (2023). "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." Journal of Medicinal Chemistry. Link

  • MOLBASE. "N-(4-(4-(2H-1,2,4-triazol-3-ylamino)-6-chloropyrimidin-2-ylthio)phenyl)-3,3,3-trifluoropropanamide." Molbase Encyclopedia. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.